molecular formula C33H52N10O11 B6303607 Boc-Gly-Arg-Arg-AMC acetate CAS No. 140686-24-4

Boc-Gly-Arg-Arg-AMC acetate

Cat. No. B6303607
CAS RN: 140686-24-4
M. Wt: 764.8 g/mol
InChI Key: BNWWAEHIDWCJFF-TULUPMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Gly-Arg-Arg-AMC acetate, also known as Boc-GRRA-AMC, is a synthetic peptide used in scientific research. It is a pentapeptide composed of five amino acids—glycine, arginine, arginine, and alanine—attached to the Boc group (t-butyloxycarbonyl). Boc-GRRA-AMC is used in a variety of experiments and research applications, including biochemical and physiological studies, as it is an effective tool for studying the effects of peptides on cells and tissues.

Scientific Research Applications

Boc-Gly-Arg-Arg-AMC acetate is used in a variety of scientific research applications. It is used to study the effects of peptides on cells and tissues, as well as to investigate the effects of peptides on protein-protein interactions and receptor-ligand binding. Boc-Gly-Arg-Arg-AMC acetate has also been used to study the effects of peptides on enzyme activity and gene expression.

Mechanism of Action

Boc-Gly-Arg-Arg-AMC acetate acts as a peptide agonist, meaning that it binds to and activates certain receptors in the cell. This binding triggers a cascade of biochemical and physiological responses, which can be studied in a laboratory setting.
Biochemical and Physiological Effects
Boc-Gly-Arg-Arg-AMC acetate has been shown to have a variety of biochemical and physiological effects. It has been shown to activate certain receptors in the cell, which can lead to the release of hormones, neurotransmitters, and other signaling molecules. These molecules can then trigger a cascade of biochemical and physiological responses, such as increased cell proliferation, increased gene expression, and increased enzyme activity.

Advantages and Limitations for Lab Experiments

The use of Boc-Gly-Arg-Arg-AMC acetate in lab experiments has several advantages. First, it is relatively easy to synthesize, making it an accessible tool for researchers. Second, it is a relatively small peptide, meaning that it can be used to study the effects of peptides on cells and tissues without introducing large amounts of peptide into the system. However, Boc-Gly-Arg-Arg-AMC acetate also has several limitations. It is not as potent as some other peptides, meaning that it may not be suitable for studying some biochemical and physiological effects. In addition, the Boc group can be toxic to cells, so it must be used with caution.

Future Directions

There are several possible future directions for research involving Boc-Gly-Arg-Arg-AMC acetate. One possible direction is to further investigate the effects of Boc-Gly-Arg-Arg-AMC acetate on enzyme activity and gene expression. Another possible direction is to explore the use of Boc-Gly-Arg-Arg-AMC acetate as a tool for developing new drugs and therapies. Finally, further research could be conducted to explore the potential toxicity of the Boc group and to develop methods for reducing its toxicity.

Synthesis Methods

Boc-Gly-Arg-Arg-AMC acetate is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the Boc group to the first amino acid, glycine, using a Boc-on-resin chemistry. The next four amino acids are then added sequentially, one at a time, to the growing peptide chain. Finally, the alanine is coupled to the peptide using a Fmoc-on-resin chemistry. This results in the formation of a Boc-Gly-Arg-Arg-AMC acetate peptide.

properties

IUPAC Name

acetic acid;tert-butyl N-[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44N10O7.2C2H4O2/c1-16-13-23(41)45-21-14-17(9-10-18(16)21)37-24(42)20(8-6-12-35-27(32)33)39-25(43)19(7-5-11-34-26(30)31)38-22(40)15-36-28(44)46-29(2,3)4;2*1-2(3)4/h9-10,13-14,19-20H,5-8,11-12,15H2,1-4H3,(H,36,44)(H,37,42)(H,38,40)(H,39,43)(H4,30,31,34)(H4,32,33,35);2*1H3,(H,3,4)/t19-,20-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWWAEHIDWCJFF-TULUPMBKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)OC(C)(C)C.CC(=O)O.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)OC(C)(C)C.CC(=O)O.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H52N10O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

764.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Gly-Arg-Arg-AMC acetate

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